

Optimizing Foretinib concentration for in vitro kinase inhibition

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Compound of Interest		
Compound Name:	Foretinib	
Cat. No.:	B7856092	Get Quote

Foretinib In Vitro Kinase Inhibition: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of **Foretinib** for in vitro kinase inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Foretinib** and what are its primary targets? A1: **Foretinib** (also known as GSK1363089 or XL880) is an orally available, ATP-competitive multi-kinase inhibitor.[1][2] Its primary targets are the mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR).[1][3] It exhibits potent, nanomolar-level inhibition against these kinases, which are critical drivers of tumor cell growth, invasion, metastasis, and angiogenesis.[2][4]

Q2: At what concentration should I start my in vitro experiments with **Foretinib**? A2: For initial biochemical assays, it is recommended to use a concentration range that brackets the known IC50 value for your kinase of interest. For **Foretinib**'s primary targets, MET and VEGFR2, the IC50 values are in the low nanomolar range (0.4 nM and 0.9 nM, respectively).[1] A good starting point would be a 10-point dose-response curve, with a maximum concentration of 1 µM, using 3-fold or 10-fold serial dilutions. For cell-based assays, higher concentrations may be required, and IC50 values can range from 29 nM to 165 nM depending on the cell line.[1]







Q3: How does the ATP concentration in my assay affect **Foretinib**'s apparent potency (IC50)? A3: Since **Foretinib** is an ATP-competitive inhibitor, its measured IC50 value is highly dependent on the ATP concentration in the assay.[1][5] The Cheng-Prusoff equation describes this relationship, where a higher ATP concentration will lead to a higher apparent IC50 value, as more inhibitor is required to compete with ATP for the kinase's binding site.[5] For consistency and better comparison across different studies, it is often recommended to perform kinase assays at an ATP concentration equal to the Michaelis constant (Km) of the specific kinase.[6]

Q4: What solvents should I use to dissolve and dilute **Foretinib**? A4: **Foretinib** is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). For the final assay, this stock is further diluted in the appropriate aqueous assay buffer. Always ensure the final DMSO concentration in the assay is low (typically $\leq 1\%$) and consistent across all wells, including controls, to avoid solvent-induced artifacts.[7]

Kinase Selectivity Profile of Foretinib

The following table summarizes the inhibitory potency (IC50) of **Foretinib** against a panel of key receptor tyrosine kinases in cell-free biochemical assays.



Kinase Target	IC50 (nM)	
MET	0.4	
KDR (VEGFR2)	0.9	
Flt-4 (VEGFR3)	2.8	
Ron	3.0	
Flt-1 (VEGFR1)	6.8	
TIE-2	14	
PDGFRβ	28	
c-Kit	34	
PDGFRα	44	
FGFR1	>1000	
EGFR	>3000	
Data compiled from multiple sources.[1]		

Troubleshooting Guide

Q5: My IC50 value for **Foretinib** is much higher than the literature values. What could be wrong? A5: Several factors could contribute to this discrepancy:

- High ATP Concentration: As mentioned in Q3, using an ATP concentration significantly above the Km for the kinase will increase the apparent IC50.[5]
- Inactive Kinase: Ensure the kinase enzyme is active. Use a positive control inhibitor and verify the specific activity of the enzyme lot.
- Substrate Issues: The concentration and quality of the peptide or protein substrate can affect the reaction rate and, consequently, the measured IC50.
- Assay Conditions: Factors like incubation time, temperature, and buffer components (e.g., MgCl2 concentration) must be optimized and consistent.[8]



Q6: I am observing high background signal or no inhibition at high **Foretinib** concentrations. Why? A6: This can be due to:

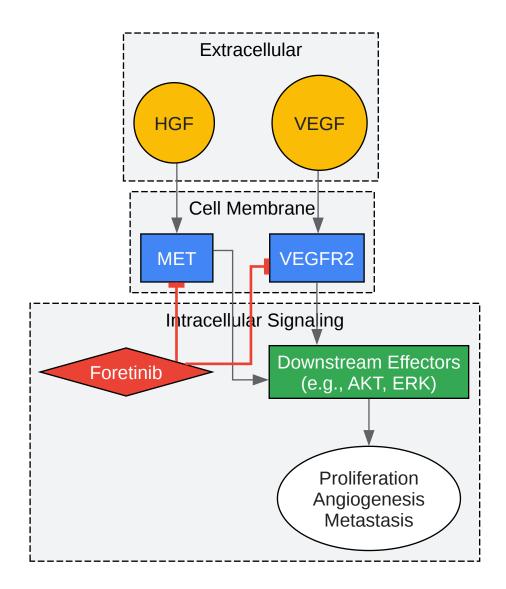
- Compound Precipitation: **Foretinib**, like many small molecules, may precipitate out of solution at high concentrations in aqueous buffers. Visually inspect the wells for any precipitate.
- Assay Interference: At high concentrations, the compound might interfere with the assay detection method (e.g., fluorescence quenching/enhancement, luciferase inhibition). Run a control where the inhibitor is added to a reaction with no kinase to check for such interference.
- Contaminated Reagents: Ensure all buffers and reagents are free from contamination.

Q7: My dose-response curve is not sigmoidal or has a very shallow slope. How can I fix this? A7: An abnormal curve shape can indicate several issues:

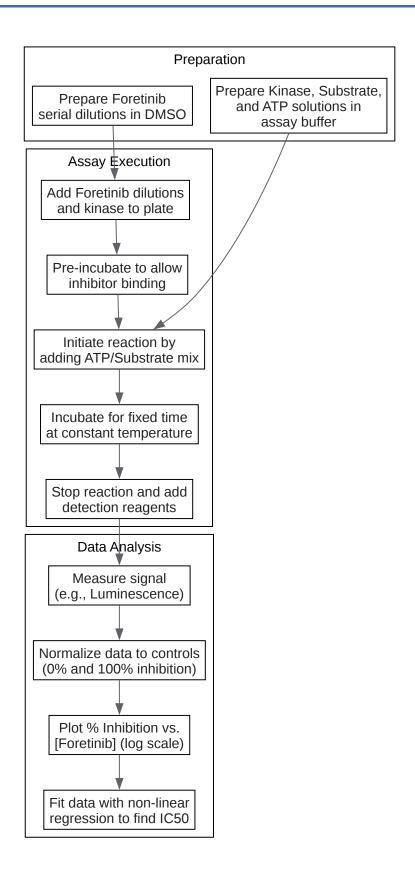
- Incorrect Concentration Range: You may be testing a concentration range that is too narrow or completely outside the inhibitory range. Widen the range of your serial dilutions.
- Off-Target Effects: At very high concentrations, Foretinib might engage secondary targets, leading to complex dose-response behavior.[9]
- Enzyme Autophosphorylation: Some kinases can autophosphorylate, which can consume ATP and complicate results, especially in assays that measure ATP consumption like Kinase-Glo.[6] Consider using an assay format that directly measures substrate phosphorylation.

Visualizations & Workflows Signaling Pathway Inhibition by Foretinib

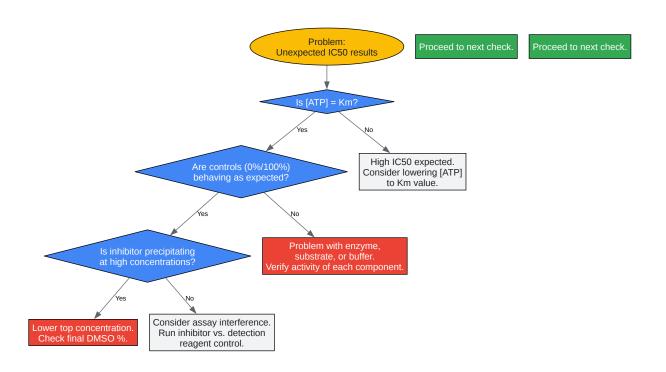












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